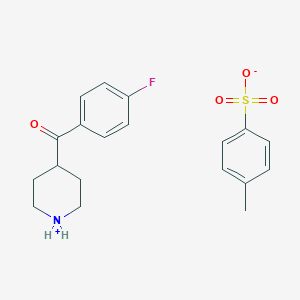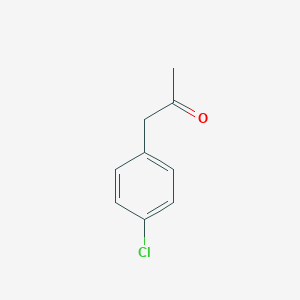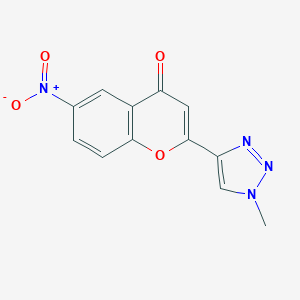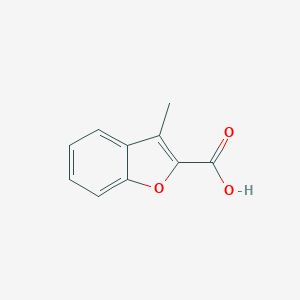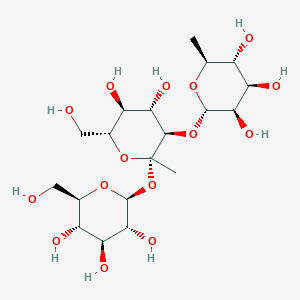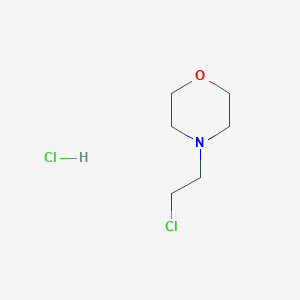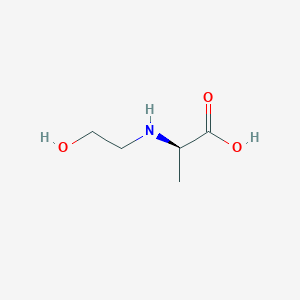
N-(2-Hydroxyethyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)alanine, commonly known as HEA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. HEA is a chiral molecule that exists in two enantiomeric forms, L-HEA and D-HEA. The L-HEA form is found in nature as a component of certain peptides, while the D-HEA form is synthesized chemically. HEA has been extensively studied for its potential applications in drug discovery, enzymology, and materials science.
作用機序
HEA acts as a substrate for various enzymes, including transaminases and dehydrogenases. The mechanism of action of HEA involves the formation of a Schiff base intermediate between the amino group of HEA and the cofactor of the enzyme. This intermediate is then further processed to form the desired product.
生化学的および生理学的効果
HEA has been shown to have various biochemical and physiological effects. HEA has been shown to inhibit the growth of certain cancer cell lines and has been proposed as a potential anticancer agent. Additionally, HEA has been shown to have antioxidant properties and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
HEA has several advantages as a substrate for enzyme-catalyzed reactions. HEA is readily available and can be easily synthesized. Additionally, HEA is a chiral molecule, which makes it useful in asymmetric synthesis. However, HEA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
HEA has several potential future directions for research. One potential direction is the development of HEA-based drugs for the treatment of cancer and oxidative stress-related diseases. Additionally, HEA could be used as a chiral auxiliary in the synthesis of novel compounds. Furthermore, HEA could be used as a substrate for the development of new enzymes with improved catalytic properties.
合成法
HEA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HEA involves the reaction of glycine with ethylene oxide, followed by hydrolysis to obtain the desired product. Enzymatic synthesis involves the use of enzymes such as alanine racemase and serine hydroxymethyltransferase to catalyze the conversion of serine to HEA.
科学的研究の応用
HEA has been extensively studied for its potential applications in drug discovery and enzyme engineering. HEA has been shown to act as a substrate for various enzymes, including transaminases and dehydrogenases. HEA has also been used as a building block for the synthesis of novel peptide analogs and peptidomimetics. Additionally, HEA has been used as a chiral auxiliary in asymmetric synthesis.
特性
CAS番号 |
125412-04-6 |
|---|---|
製品名 |
N-(2-Hydroxyethyl)alanine |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
(2R)-2-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(5(8)9)6-2-3-7/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChIキー |
JOOSUPODUVRSRP-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C(=O)O)NCCO |
SMILES |
CC(C(=O)O)NCCO |
正規SMILES |
CC(C(=O)O)NCCO |
その他のCAS番号 |
125412-04-6 |
同義語 |
N-(2-hydroxyethyl)alanine N-(2-hydroxyethyl)alanine, (DL) isomer N-(2-hydroxyethyl)alanine, (L) isomer OHEt-Ala |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



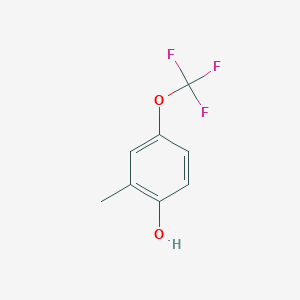
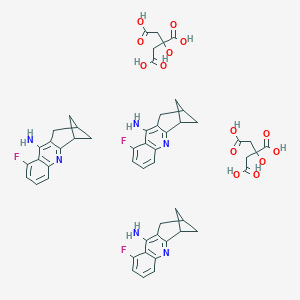

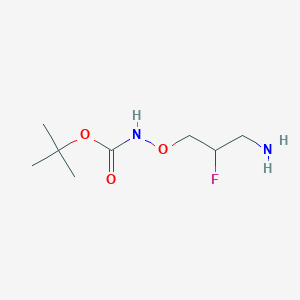
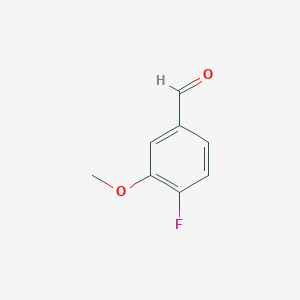
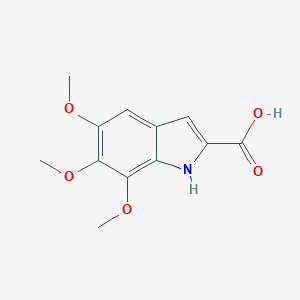
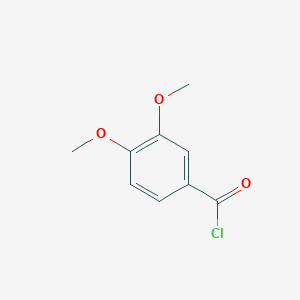
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
